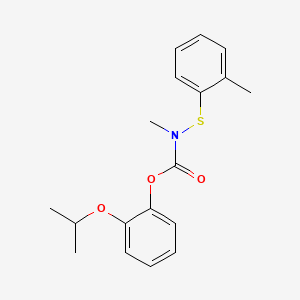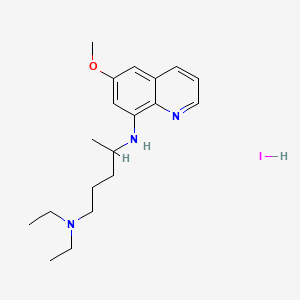
8-((4-(Diethylamino)-1-methylbutyl)amino)-6-methoxyquinoline hydriodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-N,1-N-Diethyl-4-N-(6-methoxyquinolin-8-yl)pentane-1,4-diaminehydroiodide is a chemical compound with a complex structure that includes a quinoline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-N,1-N-Diethyl-4-N-(6-methoxyquinolin-8-yl)pentane-1,4-diaminehydroiodide typically involves multiple steps. The starting materials often include 6-methoxyquinoline and diethylamine. The reaction conditions may involve the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon. The process generally includes steps like alkylation, reduction, and hydroiodide salt formation.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 1-N,1-N-Diethyl-4-N-(6-methoxyquinolin-8-yl)pentane-1,4-diaminehydroiodide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline moiety, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
1-N,1-N-Diethyl-4-N-(6-methoxyquinolin-8-yl)pentane-1,4-diaminehydroiodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and antimalarial properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Wirkmechanismus
The mechanism of action of 1-N,1-N-Diethyl-4-N-(6-methoxyquinolin-8-yl)pentane-1,4-diaminehydroiodide involves its interaction with specific molecular targets. The quinoline moiety is known to intercalate with DNA, disrupting its function. Additionally, the compound may inhibit enzymes involved in critical biological pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Chloroquine: Another quinoline derivative with antimalarial properties.
Primaquine: A related compound used in the treatment of malaria.
Quinacrine: Known for its antiprotozoal and antimalarial activities.
Uniqueness: 1-N,1-N-Diethyl-4-N-(6-methoxyquinolin-8-yl)pentane-1,4-diaminehydroiodide is unique due to its specific structural features, such as the diethylamine and methoxyquinoline groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
5463-14-9 |
|---|---|
Molekularformel |
C19H30IN3O |
Molekulargewicht |
443.4 g/mol |
IUPAC-Name |
1-N,1-N-diethyl-4-N-(6-methoxyquinolin-8-yl)pentane-1,4-diamine;hydroiodide |
InChI |
InChI=1S/C19H29N3O.HI/c1-5-22(6-2)12-8-9-15(3)21-18-14-17(23-4)13-16-10-7-11-20-19(16)18;/h7,10-11,13-15,21H,5-6,8-9,12H2,1-4H3;1H |
InChI-Schlüssel |
VYNHVFXEXUXXFR-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCCC(C)NC1=C2C(=CC(=C1)OC)C=CC=N2.I |
Verwandte CAS-Nummern |
491-92-9 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


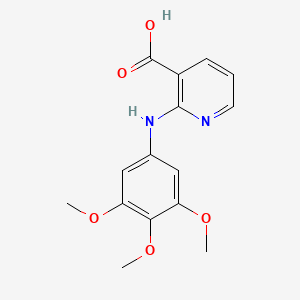
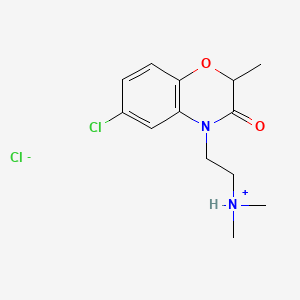


![1-(1H-Benzo[d]imidazol-1-yl)ethanol](/img/structure/B13756376.png)
![1-(Azepan-1-yl)-2-[4-(3,5-dimethylpyrazol-1-yl)phthalazin-1-yl]sulfanylethanone](/img/structure/B13756378.png)
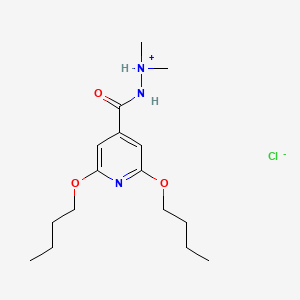

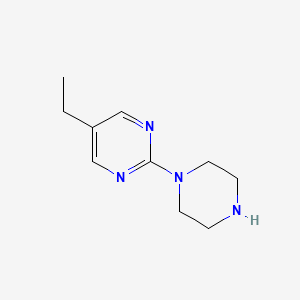
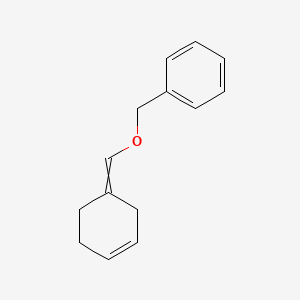
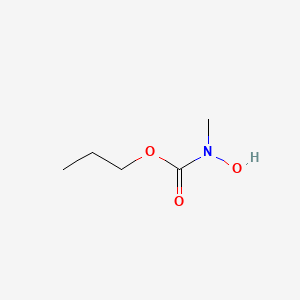
![2-benzo[f]quinolin-4-ium-4-yl-1-(3-methoxyphenyl)ethanone;bromide](/img/structure/B13756412.png)
